(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole
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Overview
Description
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique structure with an isoxazole ring fused to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctene with nitrones under photochemical conditions to form the desired isoxazole ring . The reaction conditions often include the use of a singlet sensitizer such as methyl benzoate and solvents like diethyl ether and hexanes .
Industrial Production Methods
Industrial production of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry setups for photochemical reactions can enhance the efficiency and yield of the compound . This method allows for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .
Scientific Research Applications
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents and ring fusion, leading to different properties and applications.
Cyclooctane derivatives: These compounds have the cyclooctane ring but lack the isoxazole ring, resulting in different reactivity and uses.
The uniqueness of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61080-95-3 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9+/m0/s1 |
InChI Key |
IDFGIBGRCXNVSC-DTWKUNHWSA-N |
Isomeric SMILES |
C1CCC[C@@H]2[C@@H](CC1)C=NO2 |
Canonical SMILES |
C1CCCC2C(CC1)C=NO2 |
Origin of Product |
United States |
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